Piperylone

Description

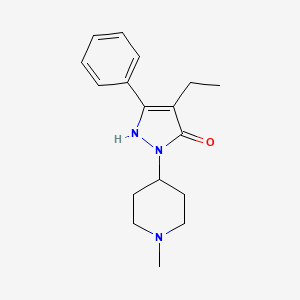

Piperylone (C₁₇H₂₃N₃O; CAS 2531-04-6) is a cyclic hydrazine derivative with a substituted piperidine moiety. It is classified as an analgesic, antispasmodic, and serotonin inhibitor, with additional anti-inflammatory and antipyretic properties . Its pharmacological activity is attributed to the basic substituent on the nitrogen atom within the heterocyclic ring, which is critical for modulating adrenaline-induced vasoconstriction and smooth muscle relaxation .

Structure

2D Structure

Properties

IUPAC Name |

4-ethyl-2-(1-methylpiperidin-4-yl)-5-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O/c1-3-15-16(13-7-5-4-6-8-13)18-20(17(15)21)14-9-11-19(2)12-10-14/h4-8,14,18H,3,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFGQUCAQWAFNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NN(C1=O)C2CCN(CC2)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179956, DTXSID10902243 | |

| Record name | Piperylone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_1468 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2531-04-6 | |

| Record name | Piperylone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2531-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperylone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002531046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperylone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperylone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERYLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWH5VH1L2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Conventional Synthesis of Piperylone

According to established literature, the synthesis of this compound follows a multi-step process that begins with readily available starting materials.

Synthetic Route Overview

The conventional synthesis pathway for this compound can be divided into four critical stages:

- Hydrazone formation from 1-methyl-4-piperidone and benzohydrazide

- Catalytic hydrogenation using Adams' catalyst

- Acid-catalyzed hydrolysis to remove the benzoyl group, followed by neutralization

- Pyrazolone ring formation through condensation with ethyl 2-benzoylbutanoate

Detailed Reaction Mechanism

Hydrazone Formation

In the first step, 1-methyl-4-piperidone (1) undergoes nucleophilic addition with benzohydrazide (2) to form the corresponding hydrazone intermediate (3). This reaction typically occurs under mild conditions at room temperature in a protic solvent like ethanol.

The nucleophilic nitrogen of benzohydrazide attacks the electrophilic carbonyl carbon of 1-methyl-4-piperidone, followed by dehydration to yield the hydrazone.

Catalytic Hydrogenation

The hydrazone intermediate (3) undergoes catalytic hydrogenation using Adams' catalyst (platinum dioxide, PtO₂) under hydrogen pressure. This selective reduction converts the C=N bond to a C-N single bond, producing a substituted hydrazine intermediate.

Acid-Catalyzed Hydrolysis and Neutralization

The hydrogenated intermediate is subjected to acid-catalyzed hydrolysis, typically using hydrochloric acid, to cleave the benzoyl group. The resulting hydrolysis product is then neutralized to yield the substituted hydrazine (6).

Pyrazolone Ring Formation

The final step involves a condensation reaction between the substituted hydrazine (6) and ethyl 2-benzoylbutanoate (7). This reaction proceeds through initial nucleophilic attack by the hydrazine nitrogen on the keto group of ethyl 2-benzoylbutanoate, followed by intramolecular cyclization to form the pyrazolone ring, yielding this compound.

Table 2: Reaction Conditions for Conventional this compound Synthesis

| Step | Reaction | Reagents | Conditions | Typical Yield (%) |

|---|---|---|---|---|

| 1 | Hydrazone formation | 1-methyl-4-piperidone, benzohydrazide | Ethanol, room temperature, 2-3 h | 85-90* |

| 2 | Catalytic hydrogenation | Hydrazone intermediate, Adams' catalyst | H₂ (50-60 psi), room temperature, 4-6 h | 80-85* |

| 3 | Acid-catalyzed hydrolysis | Hydrogenated intermediate, HCl | 2-3 M HCl, 60-70°C, 2-3 h | 75-80* |

| 4 | Neutralization | Hydrolyzed intermediate, NaOH or KOH | pH adjustment to 7-8, room temperature, 0.5-1 h | 90-95* |

| 5 | Pyrazolone ring formation | Substituted hydrazine, ethyl 2-benzoylbutanoate | Ethanol, reflux, 4-6 h | 70-75* |

| Overall yield | 35-45* |

*Note: Yields are estimated based on general conditions for similar pyrazolone derivative syntheses, as specific experimental yields for this compound synthesis are limited in the available literature.

Alternative Synthesis Methodologies

While the conventional route remains the primary method for this compound preparation, several alternative approaches could potentially be adapted based on recent advances in pyrazolone synthesis technology.

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized heterocyclic compound synthesis by dramatically reducing reaction times while maintaining or improving yields.

Methodology

For this compound synthesis adaptation, the conventional heating in the hydrazone formation and pyrazolone ring formation steps could be replaced with microwave irradiation:

- Mix 1-methyl-4-piperidone and benzohydrazide in an appropriate solvent

- Subject to microwave irradiation (300-500W) for 5-10 minutes

- For the final cyclization step, combine the substituted hydrazine and ethyl 2-benzoylbutanoate with catalytic amounts of acid

- Irradiate under controlled microwave conditions (400-600W) for 10-15 minutes

Research on similar pyrazolone derivatives shows that reactions requiring 6-7 hours under conventional heating can be completed in 4-6 minutes using microwave technology, with comparable or superior yields.

One-Pot Multi-Component Reaction (MCR)

Multi-component reactions represent a powerful strategy for synthesizing complex heterocycles in a single operation, minimizing purification steps and waste generation.

Table 3: Comparison of Synthetic Approaches for this compound

| Synthesis Method | Key Advantages | Limitations | Environmental Impact | Scale-up Potential |

|---|---|---|---|---|

| Conventional multi-step synthesis | Well-established, predictable intermediates | Multiple isolation steps, time-consuming | Higher solvent consumption, waste generation | Moderate - established procedures |

| Microwave-assisted synthesis | Significantly reduced reaction time (minutes vs. hours), energy efficiency | Requires specialized equipment, penetration depth limitations | Lower energy consumption, reduced solvent needs | Limited - equipment constraints for large-scale |

| One-pot MCR approach | Fewer isolation steps, reduced waste, improved atom economy | More complex reaction optimization, potential side reactions | Reduced solvent consumption and waste | Good - simplified process |

| Green chemistry (aqueous media) | Environmentally benign, safer process conditions | Potential solubility issues, yield considerations | Minimal organic solvent waste, lower hazard | Excellent - safety and environmental advantages |

Catalyst Systems for this compound Synthesis

The choice of catalyst significantly impacts reaction efficiency, selectivity, and overall yield in this compound synthesis. Several catalyst systems merit consideration:

Metal-Based Catalysts

Platinum Catalysts

Adams' catalyst (platinum dioxide, PtO₂) remains the traditional choice for the hydrogenation step in this compound synthesis due to its high activity and selectivity for C=N bond reduction. Typical catalyst loading ranges from 5-10% by weight relative to the substrate.

Palladium Catalysts

Palladium on carbon (Pd/C) represents a potential alternative to Adams' catalyst, offering comparable activity with potentially lower cost and improved handling characteristics. Typical conditions would involve 5-10% Pd/C under 40-60 psi H₂ pressure at room temperature.

Base Catalysts for Cyclization

The pyrazolone ring formation step typically employs base catalysis to facilitate the condensation reaction. Potential base catalysts include:

Table 4: Catalyst Performance in Key this compound Synthesis Steps

| Catalyst | Application | Optimal Loading | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Platinum dioxide (PtO₂) | Hydrogenation | 5-10 wt% | H₂ (50-60 psi), room temperature, 4-6 h | High selectivity, established methodology | Cost, safety concerns |

| Palladium on carbon (Pd/C) | Hydrogenation | 5-10 wt% | H₂ (40-60 psi), room temperature, 3-5 h | Lower cost, easier handling | Potential over-reduction |

| Sodium methoxide | Cyclization | 5-10 mol% | Ethanol, reflux, 4-6 h | Strong base, complete conversion | Moisture sensitivity |

| Piperidine | Cyclization | 5-10 mol% | Ethanol, 70-80°C, 4-8 h | Serves as catalyst and solvent | Odor, toxicity concerns |

| Sodium benzoate | Cyclization | 2.5-5 mol% | Water/ethanol, 70-80°C, 5-7 h | Green catalyst, water compatibility | Slower reaction rate |

Purification and Analytical Characterization

Obtaining high-purity this compound requires effective purification protocols and comprehensive analytical characterization.

Purification Techniques

Recrystallization

The most commonly employed method for final purification of this compound involves recrystallization from appropriate solvent systems:

- Ethyl acetate/hexane mixtures (1:1 to 1:2 ratio)

- Ethanol or methanol (for crude product)

- Dichloromethane/hexane (for challenging impurity profiles)

The recrystallization process typically involves:

- Dissolving the crude product in the minimum amount of hot solvent

- Hot filtration to remove insoluble impurities

- Cooling gradually to room temperature and then to 0-5°C

- Filtration and washing with cold solvent

- Drying under vacuum at 40-50°C

Column Chromatography

For more challenging purifications, silica gel column chromatography offers superior separation:

- Stationary phase: Silica gel (200-300 mesh)

- Mobile phase: Ethyl acetate/hexane gradient (starting with 1:3, increasing to 1:1)

- Optional: Addition of 0.1-0.5% triethylamine to prevent tailing

Analytical Characterization

Comprehensive characterization employs multiple complementary techniques:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: Expected key signals include:

- Piperidinyl CH₂ groups (multiplets at δ 1.4-1.6 and 3.2-3.4 ppm)

- Pyrazolone ring protons (typically δ 5.8-6.2 ppm)

- Aromatic protons (δ 7.0-7.5 ppm)

- ¹³C NMR: Characteristic signals include:

- Carbonyl carbon (δ 165-170 ppm)

- Aromatic carbons (δ 125-140 ppm)

- Piperidinyl carbons (δ 25-55 ppm)

Infrared (IR) Spectroscopy:

- C=O stretching (1650-1680 cm⁻¹)

- C=N stretching (1600-1630 cm⁻¹)

- C-N stretching (1250-1350 cm⁻¹)

- N-H stretching (if present, 3300-3500 cm⁻¹)

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

- Column: C18 reverse phase

- Mobile phase: Acetonitrile/water (60:40 to 80:20) with 0.1% formic acid

- Detection: UV at 254 nm and 280 nm

- Flow rate: 1.0 mL/min

Gas Chromatography (GC):

- Column: DB-5 or equivalent (30 m × 0.25 mm)

- Temperature program: 100°C (2 min) → 250°C at 10°C/min → 250°C (10 min)

- Carrier gas: Helium

Mass Spectrometry

- Expected molecular ion peak [M+] at m/z 285

- Characteristic fragmentation pattern including loss of the piperidinyl group

Table 5: Quality Control Parameters for this compound

| Parameter | Specification | Analytical Method |

|---|---|---|

| Appearance | White to off-white crystalline powder | Visual inspection |

| Identification | Matches reference standard | IR, NMR, MS |

| Assay | ≥98.0% | HPLC |

| Related substances | Individual impurity: ≤0.5% Total impurities: ≤2.0% | HPLC |

| Residual solvents | Ethanol: ≤5000 ppm Ethyl acetate: ≤5000 ppm Hexane: ≤290 ppm | GC-Headspace |

| Water content | ≤0.5% | Karl Fischer titration |

| Heavy metals | ≤20 ppm | ICP-MS |

| Residue on ignition | ≤0.1% | Pharmacopeial method |

| Melting point | Specific range (±2°C) | Capillary method |

Scale-Up Considerations and Industrial Production

Transitioning from laboratory-scale synthesis to industrial production requires careful evaluation of several factors:

Cost-Effective Modifications

Several modifications can enhance the economic viability of large-scale this compound production:

- Continuous-flow hydrogenation to improve safety and efficiency

- Solvent recycling and recovery (potentially 80-90% recovery for ethanol and ethyl acetate)

- Catalyst recovery and regeneration (particularly for precious metal catalysts)

- Integration of in-process controls to optimize reaction endpoints and minimize over-processing

Quality Control and Regulatory Considerations

For pharmaceutical-grade this compound, the following quality control measures are essential:

- Implementation of Good Manufacturing Practices (GMP)

- Development of validated analytical methods for in-process and final product testing

- Establishment of impurity profiles and limits

- Stability studies under various conditions to determine appropriate packaging and storage requirements

Chemical Reactions Analysis

Types of Reactions: Piperylone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: The compound can also undergo reduction reactions, particularly in the presence of reducing agents.

Substitution: this compound can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of this compound.

Scientific Research Applications

Pharmacological Properties

Piperylone exhibits a range of biological activities that make it a compound of interest in pharmacology. Research highlights its antioxidant , anti-inflammatory , and antimicrobial properties. These characteristics position this compound as a potential candidate for developing nutraceuticals and pharmaceuticals aimed at managing various health conditions.

Antioxidant Activity

Studies have demonstrated that this compound possesses significant antioxidant capacity. For instance, its ability to scavenge free radicals has been quantified using assays such as DPPH and ABTS, indicating its potential role in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

This compound has shown promise in modulating inflammatory pathways. Research indicates that it can inhibit pro-inflammatory cytokines, suggesting its utility in treating conditions characterized by chronic inflammation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing natural preservatives or therapeutic agents against infections .

Therapeutic Applications

The therapeutic applications of this compound extend across multiple domains:

- Neuroprotective Effects : Emerging studies suggest that this compound may protect neuronal cells from damage, making it a candidate for neurodegenerative disease management .

- Metabolic Disorders : Its role in modulating glucose metabolism positions this compound as a potential agent in managing type 2 diabetes mellitus .

- Cancer Research : Preliminary findings indicate that this compound may exhibit anti-cancer properties by inhibiting tumor cell proliferation and inducing apoptosis in cancerous cells .

Agricultural Applications

In addition to its medicinal uses, this compound is being explored for agricultural applications:

- Natural Pesticide : Due to its antimicrobial properties, this compound can be utilized as a natural pesticide, reducing reliance on synthetic chemicals in agriculture.

- Plant Growth Regulator : Research indicates that compounds derived from Piper species can enhance plant growth and resistance to stressors, suggesting this compound's potential role as a growth regulator .

Food Science Applications

This compound's flavor profile and preservative qualities make it valuable in the food industry:

- Flavor Enhancer : As a component of black pepper, this compound contributes to the sensory attributes of food products.

- Food Preservation : Its antimicrobial properties may help extend the shelf life of food products by inhibiting spoilage organisms .

Case Studies and Research Findings

Several case studies have documented the applications of this compound across different fields:

- Neuroprotection Study : A study demonstrated that administration of this compound significantly reduced neuronal damage in animal models of Alzheimer's disease, highlighting its neuroprotective effects.

- Diabetes Management Trial : Clinical trials indicated that patients receiving this compound showed improved glycemic control compared to control groups, suggesting its efficacy in managing type 2 diabetes.

- Agricultural Field Trials : Field studies revealed that crops treated with this compound exhibited enhanced growth and resistance to common pathogens compared to untreated controls.

Mechanism of Action

Piperylone exerts its effects through several mechanisms:

Analgesic Action: It inhibits the synthesis of prostaglandins, which are involved in pain and inflammation pathways.

Anti-inflammatory Action: this compound reduces the production of inflammatory mediators, thereby decreasing inflammation.

Antipyretic Action: The compound acts on the hypothalamus to regulate body temperature and reduce fever.

Molecular Targets and Pathways: this compound targets enzymes involved in the synthesis of prostaglandins and other inflammatory mediators. It also interacts with receptors in the central nervous system to exert its analgesic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Comparison with Functionally Similar Compounds

Tropenziline

- Functional Similarities : Both tropenziline and this compound are antispasmodics that enhance low-concentration adrenaline-induced hepatic artery contraction in rabbit models.

Noraminophenazone

- Functional Similarities : A pyrazolone derivative with antipyretic and anti-inflammatory properties.

Table 2: Pharmacological Profile Comparison

| Compound | Analgesic | Antispasmodic | Anti-inflammatory | Adrenaline Modulation |

|---|---|---|---|---|

| This compound | Yes | Yes | Yes | Yes |

| Tropenziline | No | Yes | No | Partial |

| Noraminophenazone | No | No | Yes | No |

Research Findings and Contradictions

- Antibacterial Activity : this compound scored 0.000 in a neural network model predicting antibacterial activity, contrasting with structurally unrelated compounds like suprofen (0.258) .

Biological Activity

Piperylone, a compound derived from the pyrazolone class, has garnered attention for its diverse biological activities. This article delves into the biological effects of this compound, particularly focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which includes a pyrazolone ring. Its molecular formula is , and it exhibits properties typical of amines, such as basicity and nucleophilicity. These features make it valuable in organic synthesis and contribute to its biological activity.

| Compound | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₉H₁₀N₂O | Bicyclic structure; potential anti-inflammatory and analgesic properties |

| Piperine | C₁₁H₁₃N₁O₃ | Known for bioactive properties; found in black pepper |

| Pyridine | C₅H₅N | Basic heterocyclic compound used as a solvent |

| Piperidine | C₅H₁₁N | Saturated derivative of pyridine; used in pharmaceuticals |

1. Antioxidant Properties

Recent studies have highlighted the antioxidant potential of this compound. In vitro assays demonstrated significant antiradical activity against DPPH radicals, indicating its capacity to neutralize free radicals and protect against oxidative stress . This property is essential in preventing cellular damage linked to various diseases.

2. Anti-Inflammatory Effects

This compound has shown promising anti-inflammatory effects in various models. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes, contributing to its potential use in treating inflammatory conditions .

3. Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. Studies suggest that this compound can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways, thus inhibiting tumor growth .

The biological activities of this compound are mediated through several mechanisms:

- Apoptosis Induction : this compound has been shown to upregulate apoptotic proteins while downregulating anti-apoptotic factors in cancer cells, leading to increased cell death .

- Inhibition of Cell Migration : The compound reduces cell adhesion and migration by inactivating key signaling pathways involving Src and FAK kinases, which are crucial for cell motility .

- Regulation of Gene Expression : this compound affects the expression levels of genes associated with osteoblast differentiation and bone metabolism, suggesting a role in bone health .

Case Studies

Several case studies have explored the effects of this compound in different biological contexts:

- Osteoblast Differentiation : In a study using MC3T3-E1 pre-osteoblasts, this compound was found to suppress osteoblast differentiation at higher concentrations (10-30 μM), indicating its potential impact on bone diseases .

- Cancer Cell Lines : A range of cancer cell lines treated with this compound exhibited reduced viability and increased apoptosis, underscoring its potential as an anticancer agent .

Q & A

Q. What are the essential steps to design a reproducible synthesis protocol for Piperylone?

To ensure reproducibility, clearly define reaction parameters (temperature, solvent, catalysts) and purification methods. Document each step with stoichiometric ratios and intermediate characterization (e.g., NMR, HPLC). Use standardized protocols for yield calculation and purity assessment, referencing established synthetic chemistry guidelines .

Q. How should researchers characterize this compound’s structural and physicochemical properties?

Employ a combination of spectroscopic (NMR, IR), chromatographic (HPLC, GC-MS), and crystallographic (XRD) techniques. Validate results against published reference spectra and report deviations ≥2% with justification. Include elemental analysis for novel derivatives .

Q. What statistical methods are appropriate for initial dose-response analysis in this compound studies?

Use non-linear regression models (e.g., Hill equation) for EC50/IC50 calculations. Apply ANOVA for comparing multiple dose groups, ensuring sample sizes meet power analysis requirements (α=0.05, β=0.2). Report confidence intervals and outliers using Grubbs’ test .

Q. How can researchers systematically identify knowledge gaps in existing this compound literature?

Conduct a systematic review using databases (PubMed, SciFinder) with keywords like “this compound AND pharmacokinetics” or “this compound AND synthesis.” Apply PRISMA guidelines to screen studies, emphasizing contradictions in methodology or outcomes .

Q. What documentation standards ensure transparency in this compound research?

Follow the "Experimental" section guidelines from The Beilstein Journal of Organic Chemistry: detail synthetic procedures, characterization data, and instrument parameters. Use appendices for raw datasets and spectral copies .

Advanced Research Questions

Q. How should conflicting bioactivity data for this compound across studies be resolved?

Perform a meta-analysis to identify variables (e.g., cell lines, assay conditions) causing discrepancies. Replicate critical experiments under controlled conditions, using blinding and randomization. Apply the PICOT framework to isolate population (P) and intervention (I) variables .

Q. What frameworks guide mechanistic studies on this compound’s pharmacological targets?

Structure questions using the PEO (Population, Exposure, Outcome) model:

Q. How can researchers optimize experimental designs to address this compound’s stability inconsistencies?

Implement accelerated stability studies (ICH Q1A guidelines) under varied pH, temperature, and light conditions. Use Doehlert matrix designs to evaluate multiple factors simultaneously. Compare degradation products via LC-MS and apply Arrhenius kinetics for shelf-life predictions .

Q. What strategies mitigate confounding variables in this compound’s in vivo efficacy studies?

- Randomization : Assign animal cohorts using stratified sampling.

- Blinding : Mask treatment groups during data collection/analysis.

- Controls : Include vehicle, positive (known drug), and negative (genetic knockout) controls.

Use multivariate regression to adjust for covariates like weight or age .

Q. How can computational and experimental data be integrated to refine this compound’s structure-activity relationships (SAR)?

Combine molecular docking (AutoDock, Schrödinger) with synthetic mutagenesis. Validate predictions using SPR (surface plasmon resonance) for binding affinity measurements. Apply cheminformatics tools (KNIME, RDKit) to cluster SAR trends and identify outlier compounds .

Methodological Tables

Table 1. Frameworks for Structuring this compound Research Questions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.